![molecular formula C19H21NO4S B2658504 methyl 4-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate CAS No. 2320683-11-0](/img/structure/B2658504.png)
methyl 4-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of lithium aluminium hydride (LiAlH4) in a Schlenk flask, followed by the addition of tetrahydrofuran (THF) at 0°C . The ester is then added dropwise over 10 minutes, and the mixture is stirred for an additional 20 minutes once the alcohol is fully formed .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydro-2H-pyran-4-yl group, a thiophen-3-yl group, a methyl carbamoyl group, and a benzoate group. The tetrahydro-2H-pyran-4-yl group is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Scientific Research Applications
- Thiophene derivatives, including the one mentioned, have piqued interest as potential biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
methyl 4-[(4-thiophen-3-yloxan-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-18(22)15-4-2-14(3-5-15)17(21)20-13-19(7-9-24-10-8-19)16-6-11-25-12-16/h2-6,11-12H,7-10,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZYWRXQKVZPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamoyl)benzoate |
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